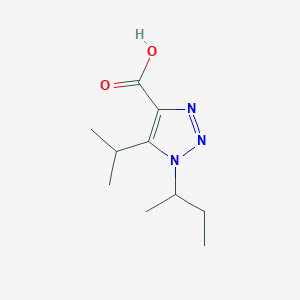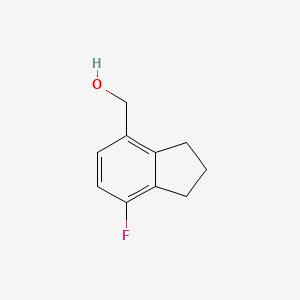
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound that belongs to the class of fluoroindanes It is characterized by the presence of a fluorine atom at the 7th position of the indane ring and a hydroxymethyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-fluoroindene.
Hydrogenation: The 7-fluoroindene undergoes hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield 7-fluoro-2,3-dihydroindene.
Hydroxymethylation: The 7-fluoro-2,3-dihydroindene is then subjected to hydroxymethylation using formaldehyde and a base, such as sodium hydroxide (NaOH), to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to achieve this.
化学反応の分析
Types of Reactions
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding 7-fluoro-2,3-dihydroindene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: 7-fluoro-2,3-dihydro-1H-inden-4-carboxylic acid.
Reduction: 7-fluoro-2,3-dihydroindene.
Substitution: Various substituted fluoroindanes depending on the nucleophile used.
科学的研究の応用
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for neurological conditions.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- (7-chloro-2,3-dihydro-1H-inden-4-yl)methanol
- (7-bromo-2,3-dihydro-1H-inden-4-yl)methanol
- (7-methyl-2,3-dihydro-1H-inden-4-yl)methanol
Uniqueness
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for specific applications where fluorine’s properties are advantageous.
特性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol |
InChI |
InChI=1S/C10H11FO/c11-10-5-4-7(6-12)8-2-1-3-9(8)10/h4-5,12H,1-3,6H2 |
InChIキー |
DVSRHIMRYZEXNF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2C1)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



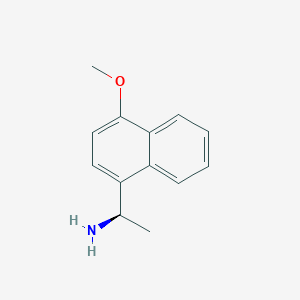

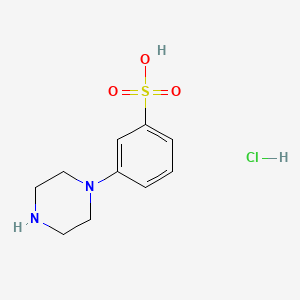
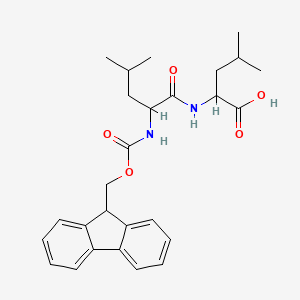

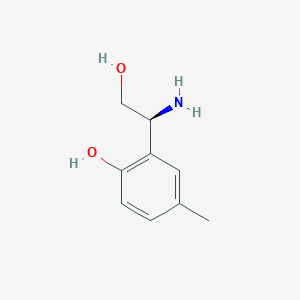
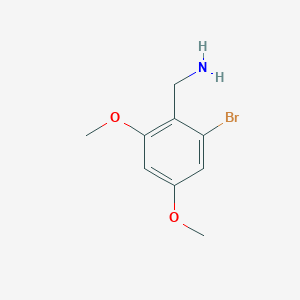

![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)
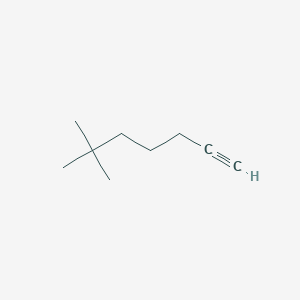
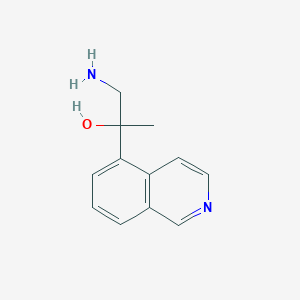
![2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol](/img/structure/B13622290.png)
